molecular formula C12H13ClN2O4S B2648941 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole CAS No. 898641-19-5

1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole

Cat. No.: B2648941
CAS No.: 898641-19-5
M. Wt: 316.76
InChI Key: RYUDOIHZSHCLQV-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole is a sulfonated imidazole derivative characterized by a 4-methyl-substituted imidazole core linked to a 4-chloro-2,5-dimethoxybenzenesulfonyl group. The sulfonyl moiety introduces strong electron-withdrawing effects, while the chloro and methoxy substituents on the benzene ring modulate electronic and steric properties.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4S/c1-8-6-15(7-14-8)20(16,17)12-5-10(18-2)9(13)4-11(12)19-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUDOIHZSHCLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-methylimidazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substituted imidazoles with different nucleophiles.
  • Oxidized products like aldehydes or carboxylic acids.
  • Reduced products like sulfides or thiols.

Scientific Research Applications

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chlorine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key compounds for comparison :

  • Compound 1 : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()
  • Compounds 3.75–3.77 : Imidazoles with chloro-, difluorophenyl-, and methyl-substituents ()
  • C1 : 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole ()
Table 1: Structural and Functional Group Comparison
Compound Core Structure Key Substituents Functional Impact
Target Compound 1H-imidazole 4-CH3; 4-Cl-2,5-(OCH3)-C6H3-SO2- High polarity (sulfonyl), steric bulk
Compound 1 1H-imidazole 4-(ClCH2-C6H4); 1,2-CH3; 5-NO2 Nitro group (electron-withdrawing)
Compound 3.75 1H-imidazole 4-CH3; 1-(4-Cl-C6H4); 5-(2,6-F2-C6H3) Halogenated aryl (lipophilicity)
Compound 3.76 1H-imidazole 2-Cl; 4-CH3; 1-(4-Cl-C6H4); 5-(2,6-F2-C6H3) Additional chloro (increased reactivity)
C1 1H-1,2,4-triazole 3,5-di(4',5'-diphenyl-1H-imidazol-1-yl) Extended conjugation (planar structure)

Key Observations :

  • Methoxy groups in the target compound may reduce metabolic degradation compared to nitro or halogen substituents, which are prone to enzymatic modification .

Biological Activity

1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole is C13H14ClN2O4SC_{13}H_{14}ClN_{2}O_{4}S with a molecular weight of approximately 318.78 g/mol. The structure includes an imidazole ring, which is known for its biological significance as a pharmacophore in various drug classes.

PropertyValue
Molecular FormulaC13H14ClN2O4S
Molecular Weight318.78 g/mol
IUPAC Name1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-methyl-1H-imidazole
SMILESCC1=C(N=C(N1)S(=O)(=O)C2=C(C(=C(C(=C2)OC)Cl)OC)N=C(N)C)

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit notable antimicrobial properties. A study evaluating various imidazole compounds found that those with sulfonyl substitutions demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole20
Reference Drug (Ciprofloxacin)30

Anti-inflammatory and Antitumor Effects

Imidazole derivatives have also been studied for their anti-inflammatory and antitumor properties. In vitro assays indicated that the compound can inhibit the proliferation of certain cancer cell lines through the modulation of specific signaling pathways .

The biological activity of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-methyl-1H-imidazole is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl group enhances binding affinity to enzymes involved in inflammatory pathways.
  • Receptor Modulation : The imidazole ring can mimic histidine residues in receptor sites, influencing receptor activity.

Case Study 1: Antibacterial Efficacy

In a study conducted by Jain et al., the synthesized imidazole derivatives were tested for antibacterial efficacy using the cylinder well diffusion method. The results indicated that the compound exhibited significant inhibition against multiple bacterial strains, outperforming several standard antibiotics .

Case Study 2: Antitumor Activity

A separate investigation focused on the antitumor properties of imidazole derivatives reported that the compound inhibited cell growth in human cancer cell lines by inducing apoptosis through mitochondrial pathways .

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